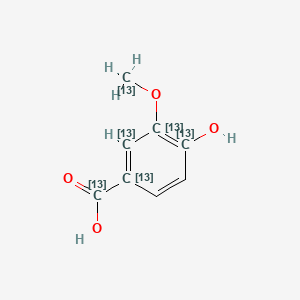
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple isotopic carbon atoms, which makes it particularly interesting for scientific research and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of isotopic carbon atoms into the benzene ring through a series of reactions, including halogenation, Grignard reactions, and subsequent functional group transformations. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination. Industrial production also focuses on cost-effective methods and environmentally friendly practices to reduce waste and energy consumption.
化学反应分析
Types of Reactions
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions may need the presence of a base or an acid catalyst to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde, while reduction of the carboxylic acid group results in the corresponding alcohol. Substitution reactions yield various derivatives depending on the nucleophile used.
科学研究应用
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a labeled compound in NMR spectroscopy and mass spectrometry to study reaction mechanisms and molecular structures.
Biology: The compound serves as a tracer in metabolic studies to investigate biochemical pathways and enzyme activities.
Medicine: It is employed in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: The compound is utilized in the synthesis of advanced materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isotopic carbon atoms provide unique insights into reaction kinetics and mechanisms, allowing researchers to track the movement and transformation of the compound in various systems.
相似化合物的比较
Similar Compounds
4-hydroxy-3-methoxybenzoic acid: This compound shares a similar structure but lacks the isotopic carbon atoms, making it less useful for certain analytical applications.
Vanillic acid: Another structurally related compound, vanillic acid, has similar functional groups but differs in the position of the hydroxyl and methoxy groups.
Homovanillic acid: This compound is used in similar applications but has a different substitution pattern on the benzene ring.
Uniqueness
The uniqueness of 4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling, which provides valuable information in research studies. The presence of multiple isotopic carbon atoms allows for detailed tracking and analysis of the compound’s behavior in various chemical and biological systems, making it a powerful tool for scientists.
属性
分子式 |
C8H8O4 |
|---|---|
分子量 |
174.10 g/mol |
IUPAC 名称 |
4-hydroxy-3-(113C)methoxy(1,2,3,4-13C4)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i1+1,4+1,5+1,6+1,7+1,8+1 |
InChI 键 |
WKOLLVMJNQIZCI-DQKRACFDSA-N |
手性 SMILES |
[13CH3]O[13C]1=[13C](C=C[13C](=[13CH]1)[13C](=O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-methoxyethyl)amino]benzaldehyde](/img/structure/B13432192.png)
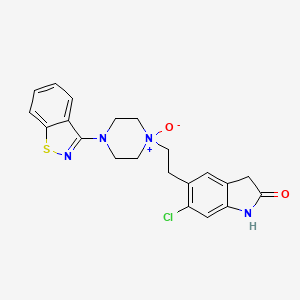
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432215.png)
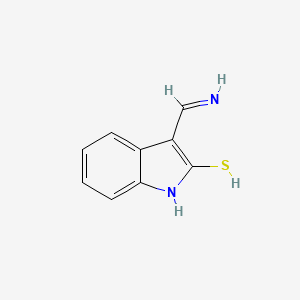
![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)
![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)
![5-chloro-N-[4-(3-oxomorpholin-4-yl)phenyl]-N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B13432249.png)
![5,5'-(Methyl-imino)bis[2-(3,4-dimethoxyphenyl)-2-(1-methylethyl)pentanenitrile] Hydrochloride](/img/structure/B13432253.png)
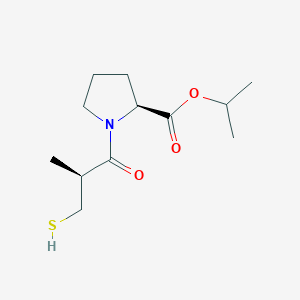
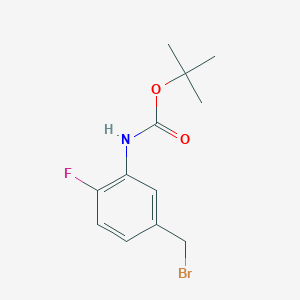
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)

